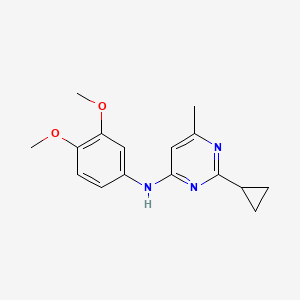![molecular formula C13H22N4O2S B6435186 N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide CAS No. 2549038-23-3](/img/structure/B6435186.png)
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a complex organic compound that features a piperidine ring substituted with an ethylpyrimidine group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.
Scientific Research Applications
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(5-ethylpyrimidin-2-yl)piperidin-4-one: A precursor in the synthesis of the target compound.
Piperidine derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-4-11-9-14-13(15-10-11)17-7-5-12(6-8-17)16(2)20(3,18)19/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQUAWUALGYPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6435119.png)
![N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide](/img/structure/B6435122.png)
![4-tert-butyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6435129.png)
![N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6435136.png)
![N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6435138.png)
![N-{4-[(6-tert-butyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6435145.png)

![N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide](/img/structure/B6435164.png)
![N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide](/img/structure/B6435170.png)
![N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B6435176.png)
![N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide](/img/structure/B6435181.png)
![N-{[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B6435182.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435200.png)
![N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6435202.png)
